molecular formula C14H12ClNS B14586879 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime CAS No. 61501-01-7

1-Phenylethan-1-one S-(4-chlorophenyl)thioxime

Cat. No.: B14586879
CAS No.: 61501-01-7
M. Wt: 261.8 g/mol
InChI Key: PWYVKNYWZOJPRC-UHFFFAOYSA-N
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Description

1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is an organic compound with the molecular formula C14H9Cl4NS It is a derivative of 1-phenylethanone, where the oxime group is substituted with a thioxime group, and a 4-chlorophenyl group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylethan-1-one S-(4-chlorophenyl)thioxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 2,2,2-Trichloro-1-phenylethanone S-(4-chlorophenyl)thioxime
  • 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime
  • Diphenylmethanone S-(4-methylphenyl)thioxime

Uniqueness: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is unique due to its specific substitution pattern and the presence of the thioxime group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

61501-01-7

Molecular Formula

C14H12ClNS

Molecular Weight

261.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanyl-1-phenylethanimine

InChI

InChI=1S/C14H12ClNS/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(15)8-10-14/h2-10H,1H3

InChI Key

PWYVKNYWZOJPRC-UHFFFAOYSA-N

Canonical SMILES

CC(=NSC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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